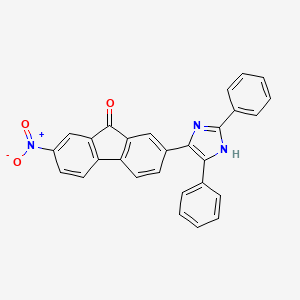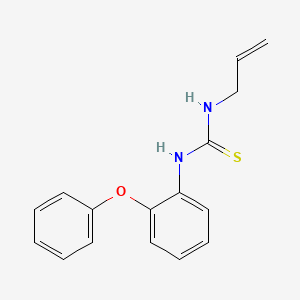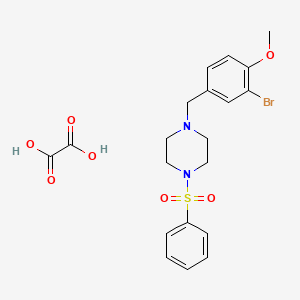![molecular formula C19H24ClFN2O B5122321 N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)
N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea is a synthetic compound that belongs to the class of urea-based inhibitors. It has been extensively studied for its potential use in various scientific applications, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a crucial role in maintaining the pH of the tumor microenvironment. Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea in lab experiments is its specificity towards CA IX. This allows for targeted inhibition of cancer cells without affecting normal cells. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea. One direction is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to study the compound's potential use in combination with other cancer therapies. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential use in other scientific applications.
Métodos De Síntesis
The synthesis of N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea involves the reaction of 1-adamantylamine with 4-chloro-2-fluorophenylisocyanate in the presence of a suitable solvent. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The yield of the synthesis process varies depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea has been studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by targeting the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Propiedades
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-(4-chloro-2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClFN2O/c1-11(19-8-12-4-13(9-19)6-14(5-12)10-19)22-18(24)23-17-3-2-15(20)7-16(17)21/h2-3,7,11-14H,4-6,8-10H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGXJCINVAMEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=C(C=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzamide](/img/structure/B5122245.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)
![3'-(3-chloro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5122273.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)
![3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)


![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)
![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)